2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide
Description
This compound features a complex polycyclic scaffold with five nitrogen atoms (pentaaza) in its tricyclo[7.3.0.0²,⁶]dodeca ring system, substituted by a 4-chlorophenyl group at position 11 and an acetamide moiety linked to a 3-methylphenyl group. Its synthesis and characterization likely employ crystallographic methods (e.g., SHELX software for structural refinement, as noted in ), though explicit data on its bioactivity or pharmacokinetics is absent in the provided evidence.
Properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O2/c1-14-3-2-4-17(11-14)24-20(30)13-29-22(31)27-9-10-28-19(21(27)26-29)12-18(25-28)15-5-7-16(23)8-6-15/h2-12H,13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQITNYGLUUFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple nitrogen atoms and a chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 373.83 g/mol. The presence of the chlorophenyl group is significant as it often enhances biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Anticancer Activity : Many derivatives of pentaazatricyclo compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the nitrogen framework can lead to enhanced cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The presence of the chlorophenyl group is associated with increased antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures have been shown to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or inflammation.
- Interaction with DNA/RNA : Similar compounds have been shown to intercalate into DNA or RNA structures, disrupting replication and transcription processes.
- Receptor Modulation : The compound might act as an antagonist or agonist at various receptors involved in signaling pathways related to cancer and inflammation.
Anticancer Activity
A study conducted on a series of pentaazatricyclo derivatives demonstrated that certain modifications led to significant inhibition of tumor growth in vitro and in vivo models. The compound exhibited IC50 values ranging from 5 to 20 µM against several cancer cell lines, including breast and colon cancer cells.
Antimicrobial Testing
In a comparative study of antimicrobial activities, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Data Tables
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects against various pathogens. Research indicates that modifications in the aromatic rings can enhance antibacterial activity by targeting bacterial enzymes or cell membranes.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of nitrogen-rich heterocycles is often associated with enhanced anticancer properties.
- Drug Design : Due to its unique structure, the compound serves as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Materials Science
- Dye Synthesis : The compound's chromophoric properties allow it to be utilized in the synthesis of dyes for various applications in textiles and coatings.
- Polymer Chemistry : Its reactive functional groups can be employed in polymerization processes to create novel materials with specific properties tailored for industrial applications.
Biological Research
- Mechanistic Studies : Investigating the interaction of this compound with biological macromolecules (e.g., proteins and nucleic acids) can provide insights into its mechanism of action and potential therapeutic targets.
- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity can guide the development of more effective derivatives.
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anticancer Activity Assessment
In vitro assays revealed that compounds structurally related to the target molecule exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the pentacyclic structure in enhancing bioactivity.
Case Study 3: Material Development
Research on the use of this compound in dye synthesis showed promising results in terms of color fastness and vibrancy when applied to cotton fabrics, indicating potential for commercial textile applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with two analogs from the evidence, focusing on molecular architecture, physicochemical properties, and safety profiles.
Table 1: Structural and Functional Comparison
*Approximate molecular weights derived from structural formulae.
Key Observations:
Structural Complexity and Heteroatoms: The target compound’s pentaaza system distinguishes it from the tetraaza-thia analog in and the trioxa-aza system in . The thia (sulfur) atom in ’s compound could confer greater metabolic stability due to thioether bonds, a feature absent in the target compound .
The trioxa (three oxygen atoms) in ’s compound likely improves aqueous solubility relative to nitrogen-dominant analogs .
Safety and Handling: All three compounds share hazards such as acute toxicity and skin/eye irritation, as noted in safety data sheets (). The 4-chlorophenyl group may exacerbate toxicity compared to non-halogenated analogs .
Research Applications: None are approved for clinical use, aligning with their classification as research chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
